2,6,8-Trimethylquinolin-4-ol

Catalog No.
S2689006
CAS No.
15644-93-6
M.F
C12H13NO
M. Wt
187.242
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6,8-Trimethylquinolin-4-ol

CAS Number

15644-93-6

Product Name

2,6,8-Trimethylquinolin-4-ol

IUPAC Name

2,6,8-trimethyl-1H-quinolin-4-one

Molecular Formula

C12H13NO

Molecular Weight

187.242

InChI

InChI=1S/C12H13NO/c1-7-4-8(2)12-10(5-7)11(14)6-9(3)13-12/h4-6H,1-3H3,(H,13,14)

InChI Key

HGONRXDUFLRKDC-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(N2)C)C

Solubility

not available

2,6,8-Trimethylquinolin-4-ol is a nitrogen-containing heterocyclic compound with the molecular formula C12H13NOC_{12}H_{13}NO and a molecular weight of approximately 187.24 g/mol. This compound features a quinoline structure that is substituted at the 2, 6, and 8 positions with methyl groups and has a hydroxyl group at the 4 position. Its unique structure contributes to its diverse chemical properties and biological activities, making it a subject of interest in various fields of research.

  • Antioxidant activity: By scavenging free radicals, quinolones can protect cells from oxidative damage [].
  • Anti-inflammatory activity: Quinolones might modulate inflammatory pathways, potentially reducing inflammation [].
  • Antimicrobial activity: Certain quinolones have shown effectiveness against bacteria [].

  • Oxidation: The compound can be oxidized to form various quinoline derivatives, which may include hydroxyl or carbonyl functional groups.
  • Reduction: It can undergo reduction reactions to yield different derivatives, such as amines.
  • Substitution: The compound is capable of substitution reactions where hydrogen atoms are replaced by other atoms or functional groups.

Common reagents for these reactions include oxidizing agents like potassium permanganate and chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction. The specific products formed depend on the reaction conditions and reagents used .

Research indicates that 2,6,8-trimethylquinolin-4-ol and its derivatives exhibit significant biological activities. These include:

  • Antimicrobial Properties: Some derivatives have shown efficacy against various bacterial strains.
  • Anticancer Properties: Certain studies suggest that quinoline derivatives can inhibit enzymes involved in DNA replication and repair, contributing to their potential as anticancer agents.

The mechanisms underlying these biological activities often involve interactions with specific molecular targets within cells .

Several methods exist for synthesizing 2,6,8-trimethylquinolin-4-ol. Common synthetic routes include:

  • Cyclization Reactions: This method typically involves the cyclization of appropriate precursors under controlled conditions.
  • Oxidative Methods: For instance, reacting 2,6,8-trimethylquinoline with an oxidizing agent can yield 2,6,8-trimethylquinolin-4-ol.

While industrial production methods are less documented, optimizing reaction conditions for yield and purity is essential for large-scale synthesis .

2,6,8-Trimethylquinolin-4-ol finds applications across various fields:

  • Pharmaceuticals: As a precursor in the synthesis of quinoline-based drugs used in treating malaria and bacterial infections.
  • Dyes and Pigments: Utilized in the production of various industrial dyes.
  • Research: Serves as a building block in the development of new chemical entities with potential therapeutic applications .

Studies on the interactions of 2,6,8-trimethylquinolin-4-ol with biological systems have revealed its potential as a lead compound for drug development. Its derivatives can interact with enzymes involved in critical cellular processes such as DNA replication and repair. This interaction profile suggests that modifications to its structure could enhance its efficacy against specific targets in microbial or cancerous cells .

Several compounds share structural similarities with 2,6,8-trimethylquinolin-4-ol. These include:

Compound NameStructural Features
2,5,7-Trimethylquinolin-4-olMethyl substitutions at different positions
4-Hydroxy-2,6,8-trimethylquinolineHydroxyl group at position 4
4-Hydroxy-2,7,8-trimethylquinolineHydroxyl group at position 4
2,7,8-Trimethylquinoline-3-carboxylic acidCarboxylic acid functional group
2,6,7-TrimethylquinolineDifferent methyl substitution pattern
4-Chloro-2,6,8-trimethylquinolineChlorine substitution at position 4
4-Bromo-2,6,8-trimethylquinolineBromine substitution at position 4

Uniqueness

The uniqueness of 2,6,8-trimethylquinolin-4-ol lies in its specific substitution pattern on the quinoline ring. This configuration influences both its chemical reactivity and biological activity compared to other similar compounds. The presence of the hydroxyl group at position 4 further differentiates it from many other quinoline derivatives .

XLogP3

2.7

Dates

Modify: 2023-08-16

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